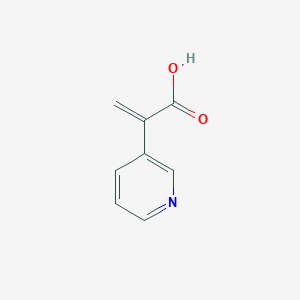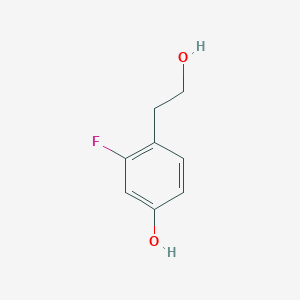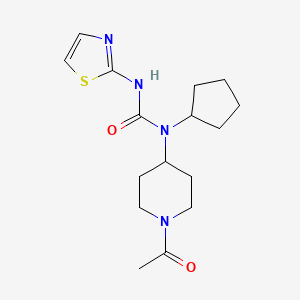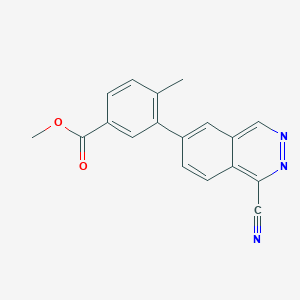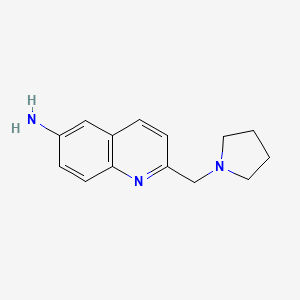
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine is a compound that features a quinoline ring substituted with a pyrrolidin-1-ylmethyl group at the 2-position and an amine group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. For example, the reaction of 2-chloroquinoline with pyrrolidine in the presence of a base such as potassium carbonate can yield the desired product . Another approach involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Applications De Recherche Scientifique
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition, particularly poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in DNA damage repair.
Chemical Biology: The compound is utilized in the exploration of structure-activity relationships (SAR) to understand how modifications to its structure affect biological activity.
Mécanisme D'action
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the DNA damage repair process . The compound’s binding to these enzymes can prevent their activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine include:
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Quinoline derivatives: Compounds with the quinoline ring, such as quinoline N-oxides and substituted quinolines.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which combines the structural features of both pyrrolidine and quinoline rings. This unique structure contributes to its distinct biological activity and potential as a drug candidate.
Propriétés
Formule moléculaire |
C14H17N3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C14H17N3/c15-12-4-6-14-11(9-12)3-5-13(16-14)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10,15H2 |
Clé InChI |
VJKXQVIKIJCJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n-{4-[4-(Trifluoromethyl)phenoxy]benzoyl}glycine](/img/structure/B8612572.png)
![2-[(3,4-Dichlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8612578.png)
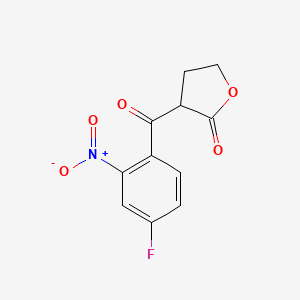
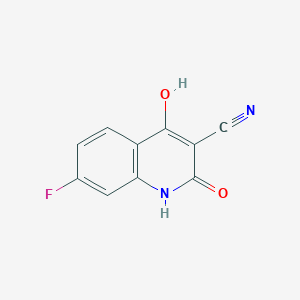
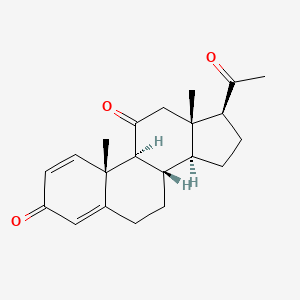
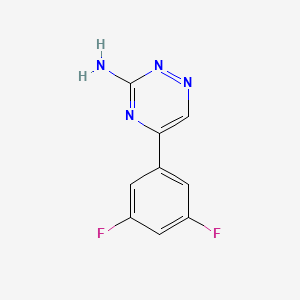
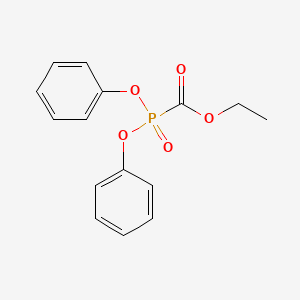
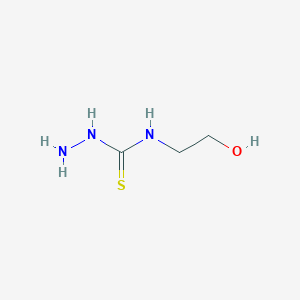
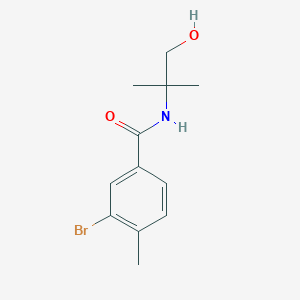
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol](/img/structure/B8612606.png)
